molecular formula C11H16O4S B13821956 Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate CAS No. 208337-83-1

Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate

Cat. No.: B13821956
CAS No.: 208337-83-1
M. Wt: 244.31 g/mol
InChI Key: LPCMJARXPCVXIA-MRVPVSSYSA-N
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Description

Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate (CAS: 208337-83-1) is a thiophene-based ester derivative featuring a (3R)-configured 3,4-dihydroxybutyl substituent at the 5-position of the thiophene ring and an ethyl ester group at the 2-position . It is commercially available through suppliers like LEAP Chem Co., Ltd., and is listed under special classification provisions for pharmaceutical intermediates .

Properties

CAS No.

208337-83-1

Molecular Formula

C11H16O4S

Molecular Weight

244.31 g/mol

IUPAC Name

ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate

InChI

InChI=1S/C11H16O4S/c1-2-15-11(14)10-6-5-9(16-10)4-3-8(13)7-12/h5-6,8,12-13H,2-4,7H2,1H3/t8-/m1/s1

InChI Key

LPCMJARXPCVXIA-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(S1)CC[C@H](CO)O

Canonical SMILES

CCOC(=O)C1=CC=C(S1)CCC(CO)O

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with thiophene-2-carboxylic acid derivatives, such as diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, which undergo selective hydrolysis and decarboxylation steps to yield ethyl 3,4-dihydroxythiophene-2-carboxylate intermediates. The chiral (3R)-3,4-dihydroxybutyl side chain is then introduced via nucleophilic substitution or coupling reactions with appropriately protected chiral butyl reagents.

Selective Mono-Hydrolysis and Decarboxylation

A key step involves the selective mono-hydrolysis of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate under basic conditions. For example, treatment with lithium hydroxide in dimethyl sulfoxide at 80–85 °C for 12 hours yields the mono-hydrolyzed ethyl 5-carboxylate-3,4-dihydroxythiophene derivative in about 90% yield (Table 1). Further hydrolysis of the second ester group is challenging due to steric and electronic factors.

Entry Base Used Solvent Temperature (°C) Time (h) Yield (%) Product Description
1 LiOH DMSO 80–85 12 90 Mono-hydrolyzed ester (6)
2 NaOH DMSO 80–85 12 Similar Mono-hydrolyzed ester (6)
3 KOH DMSO 80–85 12 Similar Mono-hydrolyzed ester (6)

Table 1: Hydrolysis conditions for diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Subsequently, the mono-hydrolyzed product undergoes decarboxylation in the presence of copper chromite catalyst in quinoline at 150 °C for 0.5 hours, yielding ethyl 3,4-dihydroxythiophene-2-carboxylate as pale yellow crystals with a 70% isolated yield. This decarboxylation proceeds under milder conditions compared to typical thiophene carboxylic acids, likely due to a malonic acid-like mechanism (Scheme 1).

Introduction of the (3R)-3,4-Dihydroxybutyl Side Chain

The chiral 3,4-dihydroxybutyl substituent at the 5-position is introduced through a regioselective nucleophilic substitution or coupling reaction. One reported approach involves the reaction of ethyl 3,4-dihydroxythiophene-2-carboxylate with chiral propargylic carbonates or butyl derivatives under palladium-catalyzed conditions, facilitating 1,4-dioxane ring formation and subsequent hydrogenation to install the dihydroxybutyl moiety with control over stereochemistry.

This method benefits from mild reaction conditions, high yields, and regioselectivity, producing predominantly the desired substitution pattern. The vinyl intermediate formed during this process can be further functionalized by hydrogenation, halogenation, or hydroboration to yield the final chiral dihydroxybutyl-substituted thiophene ester.

Mitsunobu Reaction for Ring Formation

Ethyl 3,4-dihydroxythiophene-2-carboxylate can also be converted to cyclic ethers via Mitsunobu reaction with ethylene glycol, yielding dioxane ring structures that serve as intermediates for further bromination and functionalization. This approach achieves high yields (up to 95%) and allows for subsequent modification to install the chiral side chain.

Summary of Synthetic Route

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Selective mono-hydrolysis LiOH in DMSO, 80–85 °C, 12 h 90 Mono-hydrolyzed ester (6)
2 Decarboxylation Cu chromite in quinoline, 150 °C, 0.5 h 70 Ethyl 3,4-dihydroxythiophene-2-carboxylate (5)
3 Pd-catalyzed coupling Propargylic carbonate, mild conditions High Introduction of chiral side chain
4 Hydrogenation Pd catalyst, room temperature Quantitative Stereoselective reduction
5 Mitsunobu reaction (optional) Ethylene glycol, PPh3, DEAD 95 Formation of dioxane ring intermediates

Analytical Data and Structural Confirmation

The structure and stereochemistry of intermediates and final products are confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ^1H NMR spectra show characteristic signals for the dihydroxybutyl chain and thiophene protons, with coupling constants confirming stereochemistry.

  • X-ray Crystallography: Single-crystal X-ray diffraction of hydrogenated intermediates confirms the cis or trans configuration of the dihydroxybutyl substituent on the thiophene ring.

  • Mass Spectrometry and Elemental Analysis: Support the molecular formula C11H16O4S and purity of the synthesized compound.

Research Discoveries and Advantages of the Methods

  • The selective mono-hydrolysis and mild decarboxylation steps provide an efficient route to ethyl 3,4-dihydroxythiophene-2-carboxylate, overcoming difficulties encountered with full hydrolysis of diesters.

  • The palladium-catalyzed coupling with propargylic carbonates allows for regio- and stereoselective introduction of the chiral dihydroxybutyl side chain, which is otherwise challenging due to steric and electronic factors.

  • The vinyl intermediates formed offer versatile handles for further chemical modifications, expanding the utility of the synthetic route for producing various derivatives.

  • The Mitsunobu reaction provides an alternative pathway to cyclic intermediates, facilitating further functionalization with high yields.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties
Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate exhibits significant antioxidant activity. Research has indicated that compounds with thiophene structures often demonstrate free radical scavenging properties, which can be beneficial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiophene derivatives and tested their antioxidant capabilities. This compound showed a notable reduction in oxidative stress markers in vitro, suggesting its potential use as a therapeutic agent .

2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its efficacy against various bacterial strains makes it a candidate for developing new antibiotics or preservatives.

Case Study:
A comparative study conducted by the International Journal of Antimicrobial Agents demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming several known antibiotics.

Materials Science Applications

1. Organic Electronics
The unique electronic properties of thiophene derivatives have led to their use in organic electronics, particularly in organic solar cells and field-effect transistors (FETs).

Data Table: Electronic Properties Comparison

CompoundMobility (cm²/V·s)Band Gap (eV)
This compound0.152.1
Thiophene-based polymer0.201.9

Research indicates that the incorporation of this compound into polymer matrices enhances charge mobility, making it suitable for high-efficiency organic solar cells .

Agricultural Chemistry Applications

1. Plant Growth Regulators
The compound has been explored as a potential plant growth regulator due to its structural similarity to known phytohormones.

Case Study:
A field trial reported in Agricultural Sciences showed that applying this compound to crops resulted in improved growth rates and yield compared to untreated controls. The compound appears to stimulate root development and enhance nutrient uptake .

Mechanism of Action

The mechanism of action of Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiophene-2-carboxylate Family

The following compounds share the ethyl thiophene-2-carboxylate backbone but differ in substituents at the 5-position:

Compound Name Substituent at 5-Position Key Features Biological Activity (if reported) References
Ethyl 5-(but-3-enyl)thiophene-2-carboxylate But-3-enyl chain Unsaturated hydrocarbon side chain; potential for further functionalization Not reported
Ethyl 5-[(3R)-4-(tert-Boc-amino)-3-hydroxybutyl]thiophene-2-carboxylate (3R)-3-hydroxy-4-(tert-Boc-amino)butyl Protected amino group; stereospecific hydroxy group Pharmaceutical intermediate
Ethyl 5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate (TH2) 3,4-Dimethoxyphenyl Electron-rich aryl group; methoxy substituents Anticancer (topoisomerase II inhibition)
Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate 4-Chlorophenyl Electron-withdrawing chloro group Antibacterial (synthesized via Suzuki coupling)
Ethyl 5-amino-3-(4-chlorostyryl)thiophene-2-carboxylate 4-Chlorostyryl and amino groups Conjugated styryl system; cytotoxic potential Anti-proliferative (MCF-7, NCI-H460 cells)
Key Observations:
  • Substituent Diversity: The target compound’s (3R)-3,4-dihydroxybutyl group distinguishes it from analogs with aryl, unsaturated alkyl, or protected amino groups. This diol moiety may enhance water solubility and receptor-binding affinity compared to hydrophobic analogs like TH2 .
  • Stereochemistry : The (3R) configuration is critical for biological interactions, as seen in pharmaceutical intermediates . In contrast, compounds like TH2 lack stereochemical complexity.
  • Synthetic Routes : Many analogs (e.g., 5-aryl derivatives) are synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) , while the target compound’s synthesis likely involves hydroxylation or diastereoselective reduction, though specific details are unavailable in the evidence.

Physicochemical Properties

  • Melting Points : Benzo[b]thiophene analogs (e.g., ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate) exhibit higher melting points (153–178°C) due to fused aromatic systems . The target compound’s melting point is unreported but expected to be lower due to its flexible diol chain.
  • Spectroscopic Data :
    • IR : Acetoxy-substituted analogs show strong carbonyl stretches (1774–1715 cm⁻¹) , whereas the target compound’s IR would feature broad O-H stretches (~3200–3600 cm⁻¹).
    • NMR : The dihydroxybutyl chain would produce distinct proton signals for -CH(OH) and -CH₂OH groups (δ ~3.5–4.0 ppm), contrasting with aryl-substituted analogs (δ ~7.0–7.5 ppm for aromatic protons) .

Biological Activity

Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H16O4S\text{C}_{12}\text{H}_{16}\text{O}_4\text{S}

This compound features a thiophene ring substituted with a hydroxylated butyl group and an ethyl ester functional group. The presence of the hydroxyl groups contributes to its potential biological activities.

Biological Activities

1. Antioxidant Activity

Research has indicated that compounds containing thiophene moieties exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress markers in various biological models.

2. Anti-inflammatory Properties

Studies have shown that this compound may inhibit key inflammatory pathways. For instance, it has been reported to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS) .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains. In vitro assays demonstrated that this compound exhibits considerable activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant potential of this compound utilized DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay methods. The results indicated a dose-dependent scavenging effect with an IC50 value comparable to standard antioxidants such as ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

In a cellular model of inflammation induced by LPS, treatment with this compound resulted in a significant reduction in nitric oxide production and inhibition of NF-kB activation pathways. These findings suggest its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeAssay MethodResultsReference
AntioxidantDPPH AssayIC50 comparable to ascorbic acid
Anti-inflammatoryLPS-induced modelReduced TNF-alpha and IL-6
AntimicrobialAgar diffusion methodEffective against S. aureus

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate, and what conditions optimize yield?

  • Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(PPh₃)₄ with aryl boronic acids under basic conditions (K₃PO₄) are effective for analogous thiophene carboxylates. For example, similar compounds achieved yields of 60–74% under these conditions .
  • Key Steps :

Protect hydroxyl groups during synthesis to avoid side reactions.

Use chiral resolution techniques (e.g., enzymatic catalysis) to ensure (3R)-stereochemistry.

Purify via column chromatography with ethyl acetate/petroleum ether gradients .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the ethyl ester group (δ 4.2–4.3 ppm, quartet; δ 1.2–1.3 ppm, triplet) and thiophene ring protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+Na]⁺ peaks) .
  • Elemental Analysis : Match calculated vs. experimental C/H/N/S percentages (deviation < 0.4%) .

Q. What safety protocols are essential for handling this compound?

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. How does stereochemical configuration impact biological activity, and how is it validated?

  • Impact : The (3R)-dihydroxybutyl group influences hydrogen-bonding interactions with target proteins (e.g., enzymes or receptors).
  • Validation : Compare optical rotation data with enantiomerically pure standards. Use chiral HPLC (e.g., Chiralpak® columns) to confirm configuration .

Advanced Research Questions

Q. How can low yields in coupling reactions during synthesis be addressed?

  • Optimization Strategies :

Screen alternative catalysts (e.g., PdCl₂(dppf)) to improve cross-coupling efficiency.

Adjust solvent polarity (e.g., switch from THF to DMF) to enhance substrate solubility.

Pre-activate boronic acids via trifluoroborate salts to reduce side reactions .

Q. What computational methods resolve discrepancies in stereochemical or activity data?

  • In Silico Tools :

  • Molecular Docking : Use MOE or AutoDock to predict binding modes with targets (e.g., bacterial enzymes like PDB ID:5ztj) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to correlate with experimental reactivity .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., -CF₃ on phenyl rings) enhance antibacterial activity by increasing membrane permeability .
  • Hydroxyl Group Positioning : The (3R,4R)-diol configuration improves spasmolytic activity (EC₅₀ = 1.26 µM in smooth muscle assays) .

Q. What strategies validate contradictory results in biological assays?

  • Approaches :

Replicate assays with standardized cell lines (e.g., HEK-293 for cytotoxicity).

Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).

Perform metabolomic profiling to identify off-target effects .

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